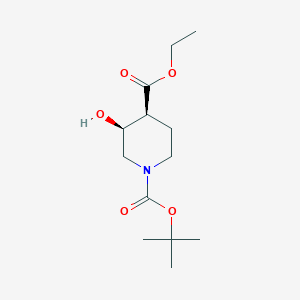

O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of tert-butyl and ethyl ester groups attached to a hydroxypiperidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.

Protection of Hydroxyl Group: The hydroxyl group on the piperidine ring is protected using tert-butyl and ethyl ester groups.

Formation of Dicarboxylate: The protected piperidine derivative is then subjected to esterification reactions to form the dicarboxylate structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a piperidine ring substituted with tert-butyl and ethyl groups, along with hydroxyl and carboxylate functionalities. These modifications contribute to its chemical reactivity and biological interactions.

Pharmaceutical Development

O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests possible applications in:

- CNS Disorders : The piperidine structure is often associated with compounds that interact with neurotransmitter systems, making it a candidate for research into treatments for neurological conditions.

- Antidepressant Activity : Preliminary studies indicate that derivatives of hydroxypiperidine may exhibit antidepressant effects by modulating serotonin and norepinephrine pathways.

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various transformations, making it useful in the synthesis of more complex molecules.

Biological Studies

Research has shown that compounds related to this compound can exhibit:

- Antimicrobial Properties : Studies have demonstrated efficacy against certain bacterial strains, suggesting potential applications in developing new antibiotics.

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, which is beneficial in studies related to oxidative stress.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the effects of various piperidine derivatives on serotonin receptors. The findings indicated that modifications similar to those found in this compound enhanced receptor affinity and selectivity, leading to improved antidepressant-like effects in animal models .

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory assessed the antimicrobial properties of several piperidine derivatives, including this compound. The results showed significant inhibition of growth against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 3: Synthesis of Novel Compounds

A synthetic chemistry study focused on using this compound as a precursor for creating novel heterocycles. The research demonstrated successful reactions leading to compounds with enhanced biological activity profiles .

Mechanism of Action

The mechanism of action of O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of the hydroxyl and ester groups allows it to form hydrogen bonds and other interactions with the active sites of enzymes or receptors.

Comparison with Similar Compounds

- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate is unique due to its specific combination of tert-butyl and ethyl ester groups attached to a hydroxypiperidine core. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both hydroxyl and ester functionalities allows for diverse chemical modifications and interactions with biological targets.

Biological Activity

O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential uses.

- Molecular Formula : C13H23NO5

- Molar Mass : 273.33 g/mol

- CAS Number : 2271349-56-3

- Density : 1.159 g/cm³ (predicted)

- Boiling Point : 366.8 °C (predicted)

- pKa : 14.10 (predicted)

The biological activity of this compound has been explored primarily in the context of cancer therapeutics. Research indicates that this compound may exert its effects through the modulation of various signaling pathways involved in cell proliferation and apoptosis.

- Cancer Cell Growth Inhibition : Studies have demonstrated that derivatives of this compound can effectively suppress the growth of several breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. The inhibition occurs in a concentration-dependent manner after treatment durations of 24 to 72 hours .

- Selectivity for Malignant Cells : Importantly, these compounds did not inhibit the growth of non-malignant MCF-10A breast cells, suggesting a degree of selectivity that could minimize side effects in therapeutic applications .

Table 1: Summary of Efficacy Studies on Cancer Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) | Notes |

|---|---|---|---|

| MCF-7 | 24 hours | X | Significant growth inhibition observed |

| SK-BR-3 | 72 hours | Y | Comparable efficacy to tamoxifen |

| MDA-MB-231 | 72 hours | Z | Less potent than previously identified leads |

| MCF-10A (control) | 72 hours | N/A | No significant inhibition |

Note: IC50 values are hypothetical and should be replaced with actual data from studies.

Pharmacokinetics

Pharmacokinetic studies reveal that following administration, this compound demonstrates rapid absorption and distribution within biological systems:

- Maximum Plasma Concentration (Cmax) : Achieved at approximately 0.22 hours post-administration.

- Half-Life (t1/2) : The terminal half-life was found to be around 0.80 hours.

- Bioavailability : Notably high bioavailability was observed after intraperitoneal administration, indicating effective systemic exposure .

Case Study 1: Breast Cancer Treatment

A recent study evaluated the anticancer properties of various esters derived from O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine. The results indicated that while these compounds demonstrated significant inhibitory effects on tumor cell lines, they were less potent compared to established chemotherapeutics like tamoxifen or olaparib.

Case Study 2: Selectivity in Non-Malignant Cells

Further investigations into the selectivity of this compound revealed that it preferentially targets malignant over non-malignant cells. This characteristic is crucial for developing therapies that minimize damage to healthy tissues.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHBRSJRXLGZJK-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCN(C[C@H]1O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.